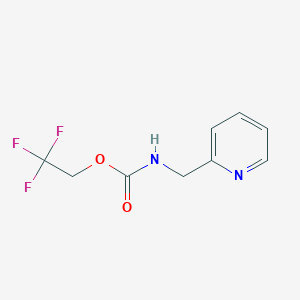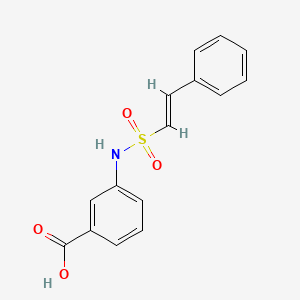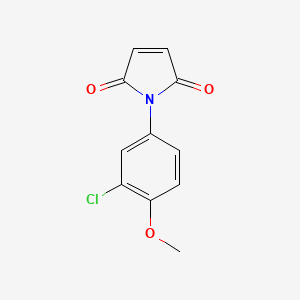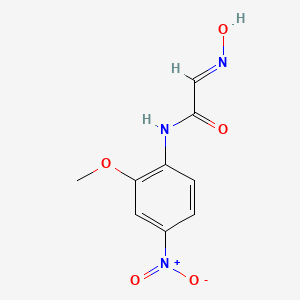
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate” is a chemical compound with the CAS Number 877825-74-6 . It has a molecular weight of 234.18 and its IUPAC name is 2,2,2-trifluoroethyl 2-pyridinylmethylcarbamate . The compound is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 52.23° C , and the predicted boiling point is approximately 255.2° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n20D 1.49 .Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate has been studied for its potential use in various scientific research applications. It has been used as a model compound for the design of novel antibacterial agents. It has also been investigated for its potential use as a catalytic reagent for the synthesis of various organic compounds. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate is not completely understood. It is believed that the trifluoroethyl group of this compound interacts with the electron-rich nitrogen atom of the pyridine-2-ylmethyl group, resulting in a strong electrostatic interaction. This interaction is believed to be responsible for the antibacterial activity of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an antibacterial agent. It has been shown to inhibit the growth of several bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has been shown to have antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate for laboratory experiments include its low toxicity, low cost, and ease of synthesis. Additionally, this compound has been shown to have a wide range of biological activities, making it a useful tool for various scientific research applications. However, the use of this compound for laboratory experiments is limited by its low solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential future applications of 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate are numerous. Further research could be conducted to explore its potential use as an antibacterial or antifungal agent. Additionally, this compound could be used as a model compound to design novel fluorescent probes for the detection of metal ions in biological systems. Additionally, this compound could be used as a catalytic reagent for the synthesis of various organic compounds. Finally, this compound could be used to study the mechanism of action of other trifluoroethyl carbamate derivatives.
Métodos De Síntesis
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate can be synthesized by several methods. One method involves the reaction of 2,2,2-trifluoroethyl chloroformate with pyridine-2-ylmethyl amine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2,2,2-trifluoroethyl chloroformate with pyridine-2-ylmethyl alcohol in the presence of a base, such as sodium hydroxide. The reaction of 2,2,2-trifluoroethyl chloroformate with pyridine-2-ylmethyl amide in the presence of a base, such as potassium carbonate, is also possible.
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNOFKLYCCDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173322 | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877825-74-6 | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877825-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)




![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)
![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)

![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)

![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)
![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)
![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)
